Sulfo-Cyanine3 tetrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

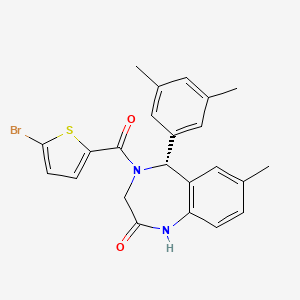

Tetrazine - trans-cyclooctene ligation is among the fastest bioconjugation reactions known to date. This water soluble sulfo-Cyanine3 derivative contains methyltetrazine moiety for the coupling with trans-cyclooctenes. Methyltetrazines possess optimal stability at physiological pH, while maintaining extremely high reactivity towards cyclooctenes. The fluorophore is bright, photostable, and is also very well visible with naked eye.

Aplicaciones Científicas De Investigación

Bioorthogonal Reactions for Drug Release

Sulfo-Cyanine3 tetrazine plays a significant role in the bioorthogonal release of drugs, such as sulfonamides. Shao et al. (2018) discuss a bioorthogonal reaction using sulfonyl sydnonimines and dibenzoazacyclooctyne (DIBAC), demonstrating efficient sulfonamide release. This reaction is notable for its high second-order rate constant, stability under physiological conditions, and mutual orthogonality with benzonorbornadiene-tetrazine cycloaddition pairs, allowing for selective and simultaneous liberation of sulfonamide and primary amine drugs (Shao et al., 2018).

Tetrazine in Inverse Electron Demand Diels-Alder Reactions

Hamasaki et al. (2006) explored the role of 1,2,4,5-tetrazines, including compounds similar to Sulfo-Cyanine3 tetrazine, in inverse electron demand Diels-Alder reactions. Their work revealed the enhanced reactivity and regioselectivity of these tetrazines, highlighting their potential in creating new cycloadducts with a variety of dienophiles, thus extending their utility in synthetic chemistry (Hamasaki, Ducray, & Boger, 2006).

Super-Resolution Imaging Applications

Knorr et al. (2018) report on the synthesis and application of tetrazine-quenched cyanine probes, including Sulfo-Cyanine3 tetrazine, for no-wash super-resolution imaging. These probes are valuable for their ability to increase fluorescence intensity upon bioorthogonal labeling reactions, enabling their use in STED-based super-resolution imaging of biological structures like cytoskeletal proteins (Knorr et al., 2018).

Catalysis of Tetrazine Synthesis

Yang et al. (2012) describe a method for catalyzing the formation of 1,2,4,5-tetrazines directly from nitriles, which is relevant to the synthesis of Sulfo-Cyanine3 tetrazine. This method, using Lewis acid transition metal catalysts, notably nickel and zinc salts, allows for the convenient preparation of symmetric and asymmetric tetrazines, enhancing their accessibility and application in bioorthogonal conjugations (Yang et al., 2012).

Propiedades

Nombre del producto |

Sulfo-Cyanine3 tetrazine |

|---|---|

Fórmula molecular |

C40H44KN7O7S2 |

Peso molecular |

838.05 |

Nombre IUPAC |

Potassium (E)-2-[(E)-3-{3,3-Dimethyl-1-[6-({[p-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl}amino)-6-oxohexyl]-5-(oxysulfonyl)-3H-indol-2-yl}-2-propenylidene]-1-methyl-3,3-dimethyl-5-indolinesulfonate |

InChI |

InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1 |

Clave InChI |

MOTFTOHZJPRDSY-UHFFFAOYSA-M |

SMILES |

CC(C1=CC(S(=O)(O[K])=O)=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(NCC4=CC=C(C5=NN=C(C)N=N5)C=C4)=O)C6=CC=C(S(=O)([O-])=O)C=C6C3(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B1193585.png)

![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)

![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)

![[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)